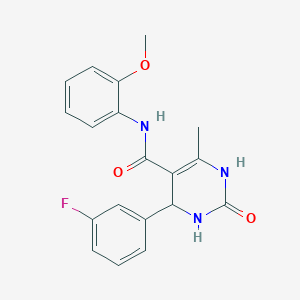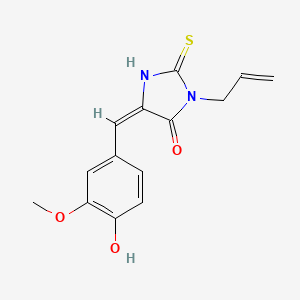![molecular formula C15H13F3N2O B5212416 N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5212416.png)
N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as TFMU, is a chemical compound that has been widely studied for its potential applications in scientific research. TFMU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.33 g/mol. In
Applications De Recherche Scientifique
Cancer Research and Anticancer Agents
Cancer Cell Proliferation Inhibition : N,N'-diarylureas, including derivatives of N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea, have been identified as potent inhibitors of cancer cell proliferation. These compounds activate the eIF2α kinase heme regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, which is crucial for protein synthesis in cancer cells (Denoyelle et al., 2012). Non-symmetrical hybrid ureas combining hydrophobic and polar moieties have shown good bioactivities and induced phosphorylation of eIF2α, making them potential leads for anti-cancer agents.
Enzyme Inhibition and Anticancer Activity : Urea derivatives, including some related to N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea, have been studied for their ability to inhibit various enzymes like urease, β-glucuronidase, and phosphodiesterase. Some of these compounds have shown in vitro anticancer activity, particularly against prostate cancer cell lines, with certain derivatives demonstrating significant inhibition potency (Mustafa et al., 2014).
Agricultural and Plant Biology
- Cytokinin-like Activity in Plants : Urea derivatives, including those similar to N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea, are known to exhibit cytokinin-like activity. This makes them useful in plant morphogenesis studies, where they can act as positive regulators of cell division and differentiation in plants (Ricci & Bertoletti, 2009).
Material Science and Chemistry
Polymerization Initiators : Certain N-aryl-N′-pyridyl ureas, including derivatives with structures related to N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea, have been used as thermal latent initiators in the ring-opening polymerization of epoxides. Their effectiveness is influenced by the electron-withdrawing nature of the substituents on the aromatic ring, showing potential applications in materials science (Makiuchi et al., 2015).
- in the development of hydrogen-bond organocatalysts (Zhang, Bao, & Xing, 2014).
Environmental Science
- Nitrogen Fertilizer Efficiency : Studies on nitrogen fertilizers have explored urea derivatives for their potential in reducing ammonia volatilization, a significant issue in agriculture. Urea, often used as a primary nitrogen source in crops, is prone to substantial ammonia losses, and urea derivatives with urease inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT) have shown effectiveness in reducing these losses, thus improving fertilizer efficiency (Norman et al., 2009).
Biochemistry and Molecular Biology
- Biological Activity and Structural Studies : The structure and biological activity of various urea derivatives have been extensively studied. For instance, the synthesis and crystal structure analysis of certain N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea derivatives have been conducted to understand their interaction mechanisms and potential biological activities, including fungicidal effects against various pathogens (Shi, 2011).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-10-5-7-12(8-6-10)19-14(21)20-13-4-2-3-11(9-13)15(16,17)18/h2-9H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWQODHBPXQXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tolyl)-3-(3-trifluoromethylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B5212339.png)
![5-amino-3-{1-cyano-2-[3-(2,4-dichlorobenzyl)-1H-indol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5212347.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5212350.png)

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5212358.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-N-(5-hydroxy-1,5-dimethylhexyl)-4-methoxybenzamide](/img/structure/B5212379.png)
![N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}-2-nitrobenzohydrazide](/img/structure/B5212387.png)
![10-acetyl-3,3-dimethyl-11-(5-nitro-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5212389.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212411.png)

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B5212437.png)
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212438.png)